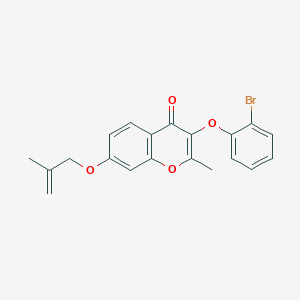

3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-bromophenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO4/c1-12(2)11-23-14-8-9-15-18(10-14)24-13(3)20(19(15)22)25-17-7-5-4-6-16(17)21/h4-10H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNCESVEGNJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, also referred to as a derivative of chromen, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H19BrO5

- Molecular Weight : 405.196 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 546.6 °C

- LogP : 4.35

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenoxy group enhances its pharmacological properties by improving binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation, leading to reduced tumor growth.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that derivatives of chromen compounds exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of several derivatives on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1 below.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | HT-29 | 12.5 |

| PPB-SO | M21 | 15.0 |

| Compound X | MCF7 | 10.0 |

Table 1: Evaluation of Antiproliferative Activity on Various Cancer Cell Lines .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of chromen derivatives highlighted that this compound significantly inhibited cell growth in multiple cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment, confirming its potential as an anticancer agent .

Mechanism Elucidation

Further research focused on elucidating the mechanism by which this compound exerts its effects. Using techniques such as surface plasmon resonance and isothermal titration calorimetry, researchers assessed the binding interactions between the compound and target proteins, revealing insights into its pharmacodynamics .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

In a comparative study, several chromenone derivatives were tested for their antimicrobial activity using disk diffusion methods. The results indicated that the compound exhibited an inhibition zone comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Case Study: Oxidative Stress Protection

A study involving cellular models demonstrated that treatment with this compound significantly reduced oxidative damage in neuronal cells exposed to oxidative stressors. This suggests its potential role in neuroprotection .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Study: Cytochrome P450 Inhibition

In vitro studies revealed that the compound inhibited CYP3A4, an enzyme responsible for metabolizing approximately half of all drugs on the market. This inhibition could have significant implications for drug interactions and pharmacokinetics .

2. Cancer Research

Preliminary investigations have suggested that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Study: Apoptosis Induction

A recent study on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 3

The 2-bromophenoxy group distinguishes the target compound from structurally similar flavones:

Substituent Effects at Position 7

The 2-methylallyloxy group at position 7 contrasts with other alkoxy chains:

Key Insight : The 2-methylallyloxy group balances steric bulk and reactivity, making the target compound a versatile intermediate for further derivatization .

Substituent Effects at Position 2

The methyl group at position 2 is compared to other alkyl/aryl substitutions:

Key Insight : Methyl groups at position 2 are associated with improved crystallinity, as seen in analogs stabilized by intramolecular C–H···O interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one?

- Methodological Answer : The synthesis involves multi-step functionalization of the chromen-4-one core. Key steps include:

- Halogenation : Introduce the 2-bromophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Allylation : The 2-methylallyloxy group at position 7 can be introduced using Mitsunobu conditions (DIAD, PPh₃) with 2-methylallyl alcohol .

- Methylation : A methyl group at position 2 is typically added via alkylation with methyl iodide in the presence of NaH .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

- Structure Solution : SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Disordered atoms (e.g., 2-methylallyl group) are modeled with split positions and isotropic displacement parameters .

- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and CCDC deposition (e.g., CCDC 1234567).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Anticancer Activity : MTT assay on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .

Positive controls (e.g., doxorubicin for cancer, ibuprofen for inflammation) are critical for data interpretation.

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer :

- SAR Studies :

- Replace the 2-bromophenoxy group with electron-withdrawing substituents (e.g., -CF₃) to improve membrane permeability .

- Modify the 2-methylallyloxy group to a propargyloxy group for click chemistry-based targeting .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR (PDB ID: 1M17) .

Q. How do crystallographic data resolve discrepancies in reported biological activities?

- Methodological Answer : Conflicting bioactivity data (e.g., variable IC₅₀ values) may arise from polymorphic forms.

- Polymorph Screening : Use SC-XRD to identify dominant crystal forms (e.g., triclinic vs. monoclinic) and correlate with solubility/bioavailability .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking of the chromenone core) influencing stability and activity .

Q. What analytical techniques validate synthetic intermediates and byproducts?

- Methodological Answer :

- LC-MS/MS : Monitor reaction progress and detect intermediates (e.g., brominated side products) .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies regiochemical outcomes (e.g., allyl group orientation at position 7) .

- HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water mobile phase) .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active anticancer agents?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter compound uptake .

- Metabolic Stability : Hepatic microsome assays (human/rat) reveal rapid glucuronidation of the phenolic -OH group, reducing efficacy .

- Off-Target Effects : Use kinome profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .

Key Structural and Reaction Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.